2-(Cyclopropylmethyl)pyrimidin-4-amine
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Overview
Description
2-(Cyclopropylmethyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyrimidine with cyclopropylmethyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of cyclopropylmethyl-substituted pyrimidines.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopropylmethyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit certain kinases or interact with nucleic acids, thereby affecting cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidin-4-amines: These compounds also exhibit biological activity and are used as kinase inhibitors.
Thieno[2,3-d]pyrimidin-4-amines: Known for their antimicrobial and anticancer properties.
Uniqueness
2-(Cyclopropylmethyl)pyrimidin-4-amine is unique due to its specific cyclopropylmethyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s stability, bioavailability, and interaction with molecular targets compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C8H11N3 |
---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C8H11N3/c9-7-3-4-10-8(11-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,9,10,11) |
InChI Key |
AXAXRJVUVDRHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC=CC(=N2)N |
Origin of Product |
United States |
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